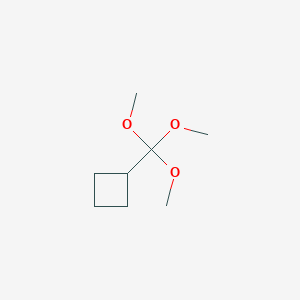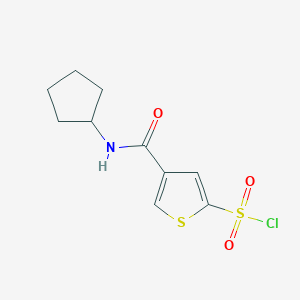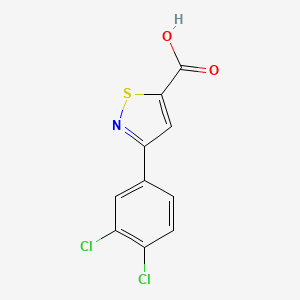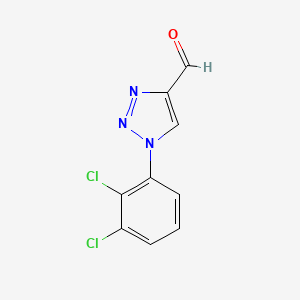
methyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
Overview
Description
Pyrazoles are a class of compounds that have a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Scientific Research Applications
Anticancer Agents
Pyrazole derivatives, including those related to methyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, have been studied for their potential as anticancer agents. These compounds have shown promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR), which is a significant target in cancer therapy . The cytotoxicity of these compounds has been examined against human liver carcinoma cell lines, revealing activities close to standard drugs like Doxorubicin .
Antimalarial Activity
The structural relatives of pyrazole-3-carboxylates, such as pyrrolin-4-ones, have demonstrated antimalarial activities. This suggests that methyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate could potentially be modified to enhance its efficacy as an antimalarial agent .
HIV-1 Protease Inhibition
Pyrrolin-4-ones, which share a similar structure to pyrazole-3-carboxylates, have been identified as inhibitors of HIV-1 protease, an enzyme critical for the life cycle of HIV. This indicates that methyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate could be a starting point for the development of new HIV-1 protease inhibitors .
Antibacterial and Antimicrobial Properties
Derivatives of pyrazole, including the 1,3-diazole class, have shown a range of biological activities such as antibacterial and antimicrobial properties. This suggests that methyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate could be utilized in the development of new antibacterial and antimicrobial drugs .
Synthesis of Heterocyclic Derivatives
Methyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate can be used as a precursor for the synthesis of various heterocyclic derivatives. These derivatives have potential applications in pharmaceuticals and agrochemicals, as well as in the synthesis of dyes and fluorescent substances .
Catalysis and Organic Synthesis
This compound has been used in organic synthesis, demonstrating its utility in catalyzed reactions such as Knoevenagel condensation and Michael addition. This highlights its role as a versatile reagent in the synthesis of complex organic molecules .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-5(9)3-4(7-8)6(10)11-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANMFNLIGZQKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)


![1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1455801.png)

![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)




![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)